1-(Dimethylamino)-3-[4-methoxy-2-[[[3-(trifluoromethyl)phenyl]methylamino]methyl]phenoxy]propan-2-ol
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Overview
Description
1-(Dimethylamino)-3-[4-methoxy-2-[[[3-(trifluoromethyl)phenyl]methylamino]methyl]phenoxy]propan-2-ol is a synthetic organic compound It is characterized by the presence of a dimethylamino group, a methoxy group, and a trifluoromethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dimethylamino)-3-[4-methoxy-2-[[[3-(trifluoromethyl)phenyl]methylamino]methyl]phenoxy]propan-2-ol typically involves multi-step organic reactions. A common approach might include:
Formation of the phenoxy intermediate: This can be achieved by reacting 4-methoxyphenol with an appropriate halogenated compound under basic conditions.
Introduction of the trifluoromethyl group: This step may involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Final coupling: The final step involves coupling the intermediates to form the desired compound, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(Dimethylamino)-3-[4-methoxy-2-[[[3-(trifluoromethyl)phenyl]methylamino]methyl]phenoxy]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxybenzoic acid.
Scientific Research Applications
Medicinal Chemistry: As a potential drug candidate or intermediate in the synthesis of pharmaceuticals.
Materials Science: In the development of advanced materials with specific electronic or optical properties.
Biology: As a probe or reagent in biochemical assays.
Industry: In the manufacture of specialty chemicals or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance its binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
1-(Dimethylamino)-3-[4-methoxyphenoxy]propan-2-ol: Lacks the trifluoromethyl group.
1-(Dimethylamino)-3-[4-hydroxy-2-[[[3-(trifluoromethyl)phenyl]methylamino]methyl]phenoxy]propan-2-ol: Has a hydroxy group instead of a methoxy group.
Uniqueness
The presence of the trifluoromethyl group in 1-(Dimethylamino)-3-[4-methoxy-2-[[[3-(trifluoromethyl)phenyl]methylamino]methyl]phenoxy]propan-2-ol makes it unique, as this group can significantly influence the compound’s chemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.
Properties
IUPAC Name |
1-(dimethylamino)-3-[4-methoxy-2-[[[3-(trifluoromethyl)phenyl]methylamino]methyl]phenoxy]propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27F3N2O3/c1-26(2)13-18(27)14-29-20-8-7-19(28-3)10-16(20)12-25-11-15-5-4-6-17(9-15)21(22,23)24/h4-10,18,25,27H,11-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZHXAOARWQXDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(COC1=C(C=C(C=C1)OC)CNCC2=CC(=CC=C2)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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